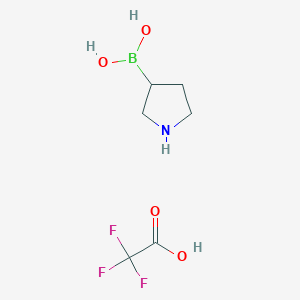

Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC17374436

Molecular Formula: C6H11BF3NO4

Molecular Weight: 228.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11BF3NO4 |

|---|---|

| Molecular Weight | 228.96 g/mol |

| IUPAC Name | pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C4H10BNO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6-8H,1-3H2;(H,6,7) |

| Standard InChI Key | RBVIYDFKCASWFH-UHFFFAOYSA-N |

| Canonical SMILES | B(C1CCNC1)(O)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Pyrrolidin-3-ylboronic acid trifluoroacetate consists of a pyrrolidine ring substituted at the 3-position with a boronic acid group (B(OH)₂), paired with trifluoroacetic acid as a counterion. The molecular formula is inferred as C₆H₁₁BNO₂·C₂HF₃O₂, yielding a molecular weight of approximately 267.20 g/mol . The trifluoroacetate moiety enhances solubility in polar organic solvents and stabilizes the boronic acid through hydrogen bonding and electrostatic interactions.

Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Solubility | Soluble in DMSO, methanol, acetonitrile |

| Stability | Hygroscopic; decomposes above 200°C |

| pKa (boronic acid) | ~8.5–9.5 (dependent on substitution) |

| pKa (TFA) | 0.23 (strong acid) |

The boronic acid group enables covalent interactions with diols and amines, forming stable cyclic esters or iminoboronates, which are critical in Suzuki-Miyaura cross-coupling reactions . TFA’s strong acidity facilitates protonation of intermediates during synthesis but may introduce cytotoxicity in biological systems .

Synthetic Methodologies

Boronic Acid Synthesis

Pyrrolidin-3-ylboronic acid is typically synthesized via palladium-catalyzed borylation of pyrrolidine derivatives. A common route involves:

-

Lithiation: Treatment of 3-bromo-pyrrolidine with lithium diisopropylamide (LDA) at −78°C.

-

Borylation: Quenching with trimethyl borate to form the boronate ester.

-

Hydrolysis: Acidic hydrolysis (HCl/H₂O) yields the free boronic acid .

Trifluoroacetate Salt Formation

The boronic acid is subsequently converted to its TFA salt by dissolving in TFA and precipitating with diethyl ether. This step enhances stability and purity, as TFA effectively protonates basic impurities .

Optimization Challenges:

-

Moisture Sensitivity: Boronic acids are prone to dehydration, forming boroxines. Strict anhydrous conditions are required during synthesis .

-

Byproduct Formation: Trifluoroacetylated side products may arise if excess TFA is used.

Biological Activity and Mechanisms

Enzyme Inhibition

Boronic acids are known protease inhibitors, forming reversible covalent bonds with catalytic serine residues. For example, bortezomib (a boronic acid drug) inhibits the 26S proteasome, leading to apoptosis in cancer cells . Pyrrolidin-3-ylboronic acid’s cyclic amine structure may enhance target selectivity by mimicking proline-rich regions in enzyme substrates.

Cytotoxic Effects of TFA

Trifluoroacetate, a common HPLC purification contaminant, exhibits dose-dependent cytotoxicity:

-

Osteoblasts: TFA at 10⁻⁷ M reduces thymidine incorporation by 40%, impairing DNA synthesis .

-

Chondrocytes: Similar effects observed, with IC₅₀ values ~5 μM .

These findings suggest that TFA’s presence in pharmaceutical formulations could mask or alter the biological activity of pyrrolidin-3-ylboronic acid, necessitating careful purification.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Pyrrolidin-3-ylboronic acid participates in palladium-catalyzed couplings with aryl halides, enabling C–C bond formation. For example:

Yields exceed 70% under optimized conditions (Na₂CO₃, DME/H₂O, 80°C) .

Peptide Modification

The boronic acid group reacts with serine or threonine residues in peptides, facilitating site-specific modifications. Applications include:

-

Protease-Resistant Peptides: Boronate esters stabilize peptides against enzymatic degradation.

-

Targeted Drug Delivery: Conjugation with antibodies via diol linkages.

Comparative Analysis with Structural Analogs

| Compound | Key Features | Distinguishing Properties |

|---|---|---|

| Phenylboronic Acid | Simple aryl boronic acid | Lower solubility, higher volatility |

| Bortezomib | Dipeptidyl boronic acid | FDA-approved for multiple myeloma |

| 3-Carboxy-pyrrolidine | Carboxylic acid substituent | Lacks boron-based reactivity |

Pyrrolidin-3-ylboronic acid trifluoroacetate’s unique blend of boronic acid reactivity and TFA’s solubilizing power positions it as a versatile intermediate in synthetic and biomedical contexts.

Future Directions

-

TFA-Free Formulations: Development of hydrochloride or phosphate salts to mitigate cytotoxicity.

-

Targeted Therapies: Exploration in proteasome inhibition for oncology applications.

-

Materials Science: Use in boron-doped polymers for electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume